Product packaging for Oleracein B(Cat. No.:)

Oleracein B

Cat. No.: B1262337
M. Wt: 533.5 g/mol
InChI Key: HTRBZHHBMJDWGG-CGHSGWKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oleracein B is a bioactive cyclo-dopa alkaloid glycoside, first isolated from the medicinal plant Portulaca oleracea L. (purslane) . Its molecular formula is C 25 H 27 NO 12 , with a molecular weight of 533.48 g/mol, and its chemical name is (2S)-5-hydroxy-1-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindole-2-carboxylic acid . This compound is part of a larger class of over 50 identified oleraceins, characterized by a 5,6-dihydroxyindoline-2-carboxylic acid core that is N-acylated with a ferulic acid derivative and glucosylated . This compound is a major contributor to the significant pharmacological activities of purslane extracts. A primary area of research for this compound is its potent anti-cancer potential . Studies on the HepG2 liver cancer cell line demonstrate that this compound induces apoptosis (programmed cell death) in a concentration-dependent manner . Its mechanism involves increasing intracellular ceramide levels by modulating the activity of key ceramide-metabolizing enzymes, including acid ceramidase and glucosylceramide synthase . This activity is coupled with the activation of the caspase-9/caspase-3 pathway , a central mechanism for executing apoptosis . Furthermore, this compound treatment reduces the activity of critical antioxidant enzymes like catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPX), leading to oxidative damage that enhances its pro-apoptotic effects in cancer cells . Beyond its anti-cancer properties, this compound possesses strong antioxidant and anti-inflammatory activities, which are often linked . These properties make it a compound of interest for researching neuroprotective and general anti-inflammatory applications. As a key component of purslane, a plant renowned in traditional medicine for its anti-inflammatory effects, this compound contributes to the suppression of pro-inflammatory mediators . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. It is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H27NO12 B1262337 Oleracein B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H27NO12

Molecular Weight

533.5 g/mol

IUPAC Name

(2S)-5-hydroxy-1-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindole-2-carboxylic acid

InChI

InChI=1S/C25H27NO12/c1-36-17-6-11(2-4-15(17)28)3-5-20(30)26-13-9-18(16(29)8-12(13)7-14(26)24(34)35)37-25-23(33)22(32)21(31)19(10-27)38-25/h2-6,8-9,14,19,21-23,25,27-29,31-33H,7,10H2,1H3,(H,34,35)/b5-3+/t14-,19+,21+,22-,23+,25+/m0/s1

InChI Key

HTRBZHHBMJDWGG-CGHSGWKJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)N2[C@@H](CC3=CC(=C(C=C32)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)N2C(CC3=CC(=C(C=C32)OC4C(C(C(C(O4)CO)O)O)O)O)C(=O)O)O

Synonyms

oleracein B

Origin of Product

United States

Isolation and Structural Characterization of Oleracein B

Methodologies for Oleracein B Isolation from Natural Sources

The isolation of this compound from its primary natural source, Portulaca oleracea, involves a multi-step process that begins with extraction followed by chromatographic purification.

Initially, the aerial parts of the plant are subjected to extraction using solvents such as 70% ethanol. chemfaces.com Other "green" extraction methods, like infusion, have also been shown to be effective in preferentially extracting oleraceins. nih.govresearchgate.net Following the initial extraction, the crude extract undergoes fractionation. A common subsequent step is solid-phase extraction (SPE) using a C18 cartridge, which helps to concentrate the oleraceins and remove interfering substances, yielding an oleracein-enriched fraction. nih.gov

The final purification of this compound from the enriched fraction is achieved through various column chromatography methods. chemfaces.com These techniques separate the complex mixture of phytochemicals based on their differential affinities for the stationary and mobile phases, allowing for the isolation of pure compounds like this compound. jsmcentral.org

Spectroscopic and Chromatographic Techniques in this compound Structural Elucidation

The determination of this compound's complex structure relies on a combination of advanced chromatographic and spectroscopic techniques.

Chromatographic Analysis: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are central to the analysis of oleraceins. mdpi.com These methods typically employ reversed-phase columns, such as C18, for separation. scispace.com When coupled with detectors like diode array (DAD) and particularly mass spectrometry (MS), HPLC and UHPLC become powerful tools for both identifying and quantifying this compound in complex extracts. nih.govmdpi.com For instance, UHPLC coupled with an Orbitrap mass spectrometer (UHPLC-Orbitrap-MS) has been utilized to tentatively identify dozens of oleracein compounds, including this compound, from purslane extracts. mdpi.comnih.gov

Spectroscopic Analysis: Mass Spectrometry (MS) is critical for determining the molecular weight and elemental composition of this compound. Using electrospray ionization (ESI) in negative ion mode, this compound exhibits a characteristic [M-H]⁻ ion at an m/z of 532. nih.gov High-resolution mass spectrometry (HRMS) provides a more precise mass, confirming its molecular formula as C₂₅H₂₇NO₁₂. nih.gov Tandem MS (MS²) analysis reveals a distinct fragmentation pattern essential for structural confirmation. Key fragments include ions at m/z 370, which corresponds to the loss of the glucose moiety, and subsequent fragments at m/z 326 and 282. nih.gov This pattern confirms the presence of a feruloyl group attached to the indoline (B122111) core. scispace.com

Table 1: Mass Spectrometry Data for this compound
ParameterValueReference
Molecular FormulaC₂₅H₂₇NO₁₂ nih.gov
Molecular Weight533.5 g/mol nih.gov
Ionization ModeNegative ESI nih.govnih.gov
Precursor Ion [M-H]⁻m/z 532.1460 nih.gov
Major MS² Fragment Ions [M-H]⁻m/z 370, 326, 282 nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. Analysis of ¹³C NMR data allows for the assignment of each carbon atom in the molecule, confirming the structure of the indoline core, the ferulic acid moiety, and the glucopyranoside ring. researchgate.net

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d₆)
PositionChemical Shift (δ)PositionChemical Shift (δ)
263.96'148.9
334.11''101.9
3a125.92''73.5
4110.13''76.9
5142.14''69.8
6142.95''77.2
7104.96''60.8
7a132.8C=O165.7
α143.1COOH173.1
β119.5OCH₃55.8
1'126.5
2'111.1
3'147.9
4'122.9
5'115.8
Data sourced from ResearchGate. researchgate.net

Stereochemical Assignments and Conformational Analysis of this compound

The stereochemistry of this compound has been established through spectroscopic analysis and comparison with related known compounds. The complete IUPAC name, which defines the absolute configuration of its chiral centers, is (2S)-5-hydroxy-1-((E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl)-6-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-2,3-dihydroindole-2-carboxylic acid. nih.gov

Key stereochemical features include:

Indoline Core: The chiral center at the C-2 position of the 5,6-dihydroxyindoline-2-carboxylic acid moiety has an S configuration.

Feruloyl Group: The double bond in the N-acylated ferulic acid moiety possesses an E (trans) configuration, which is the more stable isomeric form.

Glycosidic Bond: The sugar moiety is identified as a β-D-glucopyranose. mdpi.comnih.gov This indicates that the anomeric carbon (C-1 of the glucose) has a β configuration, meaning the bond to the indoline core at the C-6 oxygen is equatorial.

While the absolute stereochemistry of this compound is well-defined, specific studies detailing its conformational analysis are not extensively available in the reviewed literature. Conformational analysis for complex natural products often involves theoretical calculations, such as Density Functional Theory (DFT), to determine the lowest energy conformers and understand the spatial arrangement of the molecule, including the orientation of the feruloyl group relative to the indoline ring and the torsional angles of the glycosidic linkage. nih.govnih.govresearchgate.net Such analyses would provide deeper insight into the molecule's three-dimensional structure and potential interactions but have not yet been specifically reported for this compound.

Biosynthetic Pathways and Precursors of Oleracein B

Proposed Biosynthetic Routes for Oleracein B

The proposed biosynthetic route for this compound is a multi-step process that combines intermediates from two major metabolic pathways: the shikimate pathway leading to amino acids and the phenylpropanoid pathway producing phenolic compounds.

The proposed sequence begins with the synthesis of the two primary structural precursors: the cyclo-dopa moiety and the feruloyl moiety.

Formation of the Cyclo-Dopa Core : The indoline (B122111) core of this compound, 5,6-dihydroxyindoline-2-carboxylic acid (cyclo-dopa), is proposed to originate from the amino acid L-tyrosine. L-tyrosine is first hydroxylated to form L-3,4-dihydroxyphenylalanine (L-DOPA). Subsequently, L-DOPA undergoes an intramolecular cyclization, likely an oxidative process, to form the stable indoline ring structure of cyclo-dopa. researchgate.net This type of cyclization is a known reaction in the biosynthesis of betalain pigments, which are also found in plants of the order Caryophyllales.

Formation of the Feruloyl Moiety : The ferulic acid component is synthesized via the general phenylpropanoid pathway. This pathway starts with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions (deamination, hydroxylation, and methylation) into various hydroxycinnamic acids, including p-coumaric acid, caffeic acid, and ultimately ferulic acid. For incorporation into the final this compound structure, ferulic acid must be activated, typically by forming a high-energy thioester with Coenzyme A, resulting in feruloyl-CoA. This activation is a key step for the subsequent amide bond formation. mdpi.com

Amide Bond Formation and Glycosylation : The central step in the biosynthesis is the formation of an amide bond between the activated feruloyl-CoA and the amino group of the cyclo-dopa intermediate. This reaction, catalyzed by an acyltransferase, links the phenylpropanoid-derived unit to the amino acid-derived core. The final step in the biosynthesis of this compound is the glycosylation of the aglycone. A glucose molecule is attached to the hydroxyl group at the C-6 position of the indoline ring, a reaction catalyzed by a glycosyltransferase, to yield the final product, this compound (5-hydroxy-1-ferulic acyl-2,3-dihydro-1H-indole-2-carboxylic acid-6-O-beta-D-glucopyranoside). researchgate.net

Identification of Biosynthetic Precursors and Intermediates

The structure of this compound points directly to its molecular origins. Research and retrosynthetic analysis have identified several key precursors and intermediates involved in its formation. nih.gov The primary building blocks are derived from L-tyrosine and L-phenylalanine, which feed into the specialized pathways that produce the immediate precursors for the final assembly.

The principal precursors and intermediates are detailed below:

Precursor/IntermediateRole in BiosynthesisOriginating Pathway
L-TyrosinePrimary precursor for the cyclo-dopa (indoline) core.Shikimate Pathway
L-PhenylalaninePrimary precursor for the ferulic acid moiety.Shikimate Pathway
L-DOPAAn intermediate derived from L-tyrosine; direct precursor to cyclo-dopa.Alkaloid Biosynthesis
Cyclo-dopaThe core 5,6-dihydroxyindoline-2-carboxylic acid structure.Alkaloid Biosynthesis
Ferulic AcidThe N-acyl component that provides the feruloyl group.Phenylpropanoid Pathway
Feruloyl-CoAThe activated form of ferulic acid required for amide bond formation. mdpi.comPhenylpropanoid Pathway
This compound AglyconeThe non-glycosylated form of this compound, formed after the amide linkage.This compound Biosynthesis

Enzymology of this compound Biosynthesis

While the specific enzymes responsible for each step in this compound biosynthesis have not all been isolated and characterized from Portulaca oleracea, their probable classes can be inferred from analogous, well-studied pathways in other plants. mdpi.comresearchgate.net The biosynthesis is expected to be catalyzed by a series of specialized enzymes.

Enzyme ClassProposed Function in this compound Biosynthesis
Tyrosinase / Polyphenol Oxidase Catalyzes the hydroxylation of L-tyrosine to L-DOPA.
Cyclase A putative enzyme responsible for the oxidative cyclization of L-DOPA to form the 5,6-dihydroxyindoline-2-carboxylic acid (cyclo-dopa) core.
Phenylalanine Ammonia-Lyase (PAL) The first committed step in the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid.
Cinnamate-4-Hydroxylase (C4H) A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to form p-coumaric acid.
4-Coumarate-CoA Ligase (4CL) Activates p-coumaric acid and other hydroxycinnamic acids by ligating them to Coenzyme A, forming CoA thioesters like feruloyl-CoA. mdpi.com
Hydroxycinnamoyl-CoA Transferases A broad class of enzymes that could include specific transferases for hydroxylating and methylating the phenylpropanoid ring to form ferulic acid from p-coumaric acid precursors.
Acyltransferase Catalyzes the key amide bond formation between feruloyl-CoA and the cyclo-dopa moiety. This is likely a type of hydroxycinnamoyl transferase.
UDP-dependent Glycosyltransferase (UGT) Catalyzes the final step, transferring a glucose molecule from UDP-glucose to the C-6 hydroxyl group of the oleracein aglycone. researchgate.net

Pharmacological Activities and Molecular Mechanisms of Oleracein B

Antioxidant Mechanisms of Oleracein B

The antioxidant capacity of this compound is a cornerstone of its pharmacological profile, contributing significantly to its protective effects against oxidative stress-induced cellular damage. nih.gov This activity is attributed to its unique chemical structure, particularly its phenolic hydroxyl groups, which enable it to counteract reactive oxygen species (ROS) through various complementary mechanisms.

This compound demonstrates robust efficacy as a free radical scavenger. Studies utilizing the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay have shown that this compound possesses superior antioxidant activity compared to conventional antioxidants like ascorbic acid (vitamin C) and α-tocopherol (vitamin E). chemfaces.comnih.govwiserpub.com Its scavenging activity is, however, reported to be lower than that of caffeic acid. nih.gov Among three related phenolic alkaloids, the DPPH radical scavenging activity was found to be in the order of this compound > Oleracein A > Oleracein E. chemfaces.comnih.gov

The primary mechanisms through which this compound neutralizes free radicals are believed to be Hydrogen Atom Transfer (HAT) and Single-Electron Transfer (SET). These pathways allow the compound to donate a hydrogen atom or an electron to stabilize highly reactive free radicals, thus terminating the damaging chain reactions they would otherwise initiate.

CompoundDPPH Radical Scavenging Activity Comparison
This compoundHigher than Ascorbic Acid & α-Tocopherol
Oleracein AHigher than Ascorbic Acid & α-Tocopherol
Oleracein EHigher than Ascorbic Acid & α-Tocopherol
Caffeic AcidHigher than Oleracein A, B, and E

This compound is an effective inhibitor of lipid peroxidation, the process by which oxidative stress damages lipids in cell membranes, leading to cellular injury. wiserpub.com Its protective effect has been demonstrated in rat brain homogenates, where it significantly prevents the formation of malondialdehyde (MDA), a key biomarker of lipid peroxidation. nih.gov In one study, this compound at a concentration of 200 µM was shown to reduce MDA formation by 65–80%. This potent inhibition of lipid peroxidation chains highlights the compound's ability to protect the integrity of biological membranes from oxidative damage. google.com

Beyond direct scavenging, this compound contributes to the cellular antioxidant defense by modulating the activity of endogenous antioxidant enzymes. brieflands.com The antioxidant properties of P. oleracea extract in a rat model of asthma were attributed to its active constituents, including Oleracein A, this compound, and Oleracein E. brieflands.com In this study, treatment with the extract led to increased levels of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). brieflands.com These enzymes are crucial for cellular protection; SOD converts superoxide radicals into hydrogen peroxide, which is then detoxified into water and oxygen by CAT. nih.govxiahepublishing.com While direct studies on this compound's sole effect are still developing, related compounds like Oleracein E and Oleracein L have been shown to significantly increase the activities of SOD, CAT, and glutathione (B108866) peroxidase (GPx) in pancreatic cell lines. semanticscholar.org

EnzymeFunctionReported Modulation by Oleracein-containing extracts
Superoxide Dismutase (SOD)Converts superoxide radicals to hydrogen peroxide and oxygen. nih.govActivity Increased. brieflands.com
Catalase (CAT)Decomposes hydrogen peroxide into water and oxygen. xiahepublishing.comActivity Increased. brieflands.com

A critical mechanism underlying the antioxidant effect of this compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. The Nrf2 pathway is a master regulator of the cellular antioxidant response, inducing the expression of a wide array of protective genes. frontiersin.orgdovepress.com Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of genes like HO-1, which has potent anti-inflammatory, antioxidant, and anti-apoptotic functions. dovepress.comdovepress.com

Research has shown that this compound can activate this protective pathway. In lipopolysaccharide (LPS)-induced Caco-2 cells, this compound at concentrations of 50–200 µM was found to reduce intracellular ROS levels by 30–45% through the activation of the Nrf2/HO-1 pathway. This activation enhances the cell's intrinsic capacity to counteract and adapt to oxidative insults. researchgate.net

Cellular redox homeostasis refers to the tight regulation and balance between the production of reactive oxygen species and their elimination by antioxidant defense systems. mdpi.comnih.gov An imbalance leads to oxidative stress, a condition implicated in numerous diseases. mdpi.com this compound contributes positively to maintaining cellular redox homeostasis through its integrated antioxidant actions.

By directly scavenging free radicals, inhibiting lipid peroxidation, and bolstering the endogenous antioxidant enzyme network via the Nrf2/HO-1 pathway, this compound helps to mitigate the accumulation of harmful ROS. Its ability to reduce intracellular ROS levels directly alleviates oxidative distress and helps maintain a balanced redox environment essential for normal cellular function. ebi.ac.uk

Anti-inflammatory Mechanisms of this compound

This compound exhibits significant anti-inflammatory properties, which are closely linked to its antioxidant activities. brieflands.com Inflammation and oxidative stress are often interconnected, with one process capable of triggering and amplifying the other. The alkaloids present in P. oleracea, including this compound, are considered responsible for the plant's anti-inflammatory effects. researchgate.net

Regulation of Pro-inflammatory Cytokine Production

This compound has been shown to modulate the production of several pro-inflammatory cytokines that are key mediators of the inflammatory response. Research indicates that extracts of Portulaca oleracea, containing this compound, can reduce the levels of tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). Specifically, studies have demonstrated the ability of purslane extracts to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. nih.govresearchgate.net In a model of diet-induced obesity in mice, oral administration of purslane extract, which contains this compound, significantly reversed the upregulation of IL-6 and TNF-α levels in intestinal tissues. researchgate.net

Inhibition of NF-κB Signaling Pathway Activation

The nuclear factor kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, and its inhibition is a key aspect of the anti-inflammatory action of this compound. frontiersin.org Natural compounds are known to interfere with NF-κB to curb the progression of inflammatory conditions. frontiersin.org Extracts from Portulaca oleracea, containing this compound, have been found to suppress the NF-κB signaling pathway. nih.govfrontiersin.org This suppression can occur through the downregulation of key components of the pathway, leading to a decrease in the transcription of inflammatory genes. nih.gov

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The mitogen-activated protein kinase (MAPK) pathways, which include extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 kinases, are critical in transducing extracellular signals to cellular responses, including inflammation. mdpi.comscienceopen.com this compound and other compounds from Portulaca oleracea have been shown to modulate these pathways. mdpi.com For instance, Oleracein E, a related compound, has been observed to downregulate the expression of proteins in the MAPK signaling pathway. researchgate.netchemfaces.com The modulation of MAPK pathways by compounds like this compound can lead to a reduction in the production of pro-inflammatory mediators. mdpi.com

Influence on Toll-Like Receptor 4 (TLR4)/MyD88 Signaling Pathway

The Toll-like receptor 4 (TLR4)/MyD88 signaling pathway is a key upstream activator of inflammatory responses. nih.gov Stimulation of TLR4 activates myeloid differentiation factor 88 (MyD88), which in turn triggers downstream signaling cascades that result in the activation of transcription factors like NF-κB. nih.govresearchgate.net Research on purslane extract, which contains this compound, has demonstrated its ability to suppress the TLR4/NF-κB signaling pathway. nih.govresearchgate.net In diet-induced obese mice, administration of the extract led to the downregulation of TLR4 and MyD88 protein expression levels in the colon. nih.govresearchgate.net

Attenuation of Inflammatory Cell Infiltration

A key feature of inflammation is the infiltration of immune cells into the affected tissue. brieflands.com this compound, as a constituent of Portulaca oleracea extracts, contributes to the attenuation of this process. ekb.eg Studies have shown that treatment with purslane extract can significantly reduce the infiltration of inflammatory cells. ekb.eg For example, in a study on diabetic rats, histopathological examination revealed that treatment with purslane extract led to a marked preservation of glomerular and tubular structures with reduced inflammatory cell infiltration compared to the untreated diabetic group. ekb.eg

Neuroprotective Mechanisms of this compound

Beyond its anti-inflammatory properties, this compound also exhibits neuroprotective effects, primarily through the mitigation of oxidative stress-induced neuronal damage.

Mitigation of Oxidative Stress-Induced Neuronal Damage

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a major contributor to neuronal damage and neurodegenerative diseases. mdpi.com this compound has demonstrated potent antioxidant properties that play a crucial role in its neuroprotective capacity. It has been shown to effectively scavenge free radicals and inhibit lipid peroxidation. Research indicates that this compound's antioxidant activity is instrumental in protecting neuronal cells from damage caused by reactive oxygen species. For example, Oleracein E, a structurally similar compound, has been shown to protect dopaminergic neurons from toxicity by reducing oxidative stress. nih.govacs.org

Table 1: Summary of Research Findings on this compound's Mechanisms

Pharmacological Activity Molecular Mechanism Key Findings Model System
Anti-inflammatoryRegulation of Pro-inflammatory Cytokine ProductionDecreased levels of TNF-α and IL-6. nih.govresearchgate.netDiet-induced obese mice nih.govresearchgate.net
Anti-inflammatoryInhibition of NF-κB Signaling Pathway ActivationSuppression of the TLR4/NF-κB signaling pathway. nih.govresearchgate.netDiet-induced obese mice nih.govresearchgate.net
Anti-inflammatoryModulation of Mitogen-Activated Protein Kinase (MAPK) PathwaysDownregulation of proteins in the MAPK signaling pathway (by related compound Oleracein E). researchgate.netchemfaces.comNot specified
Anti-inflammatoryInfluence on Toll-Like Receptor 4 (TLR4)/MyD88 Signaling PathwayDownregulation of TLR4 and MyD88 protein expression. nih.govresearchgate.netDiet-induced obese mice nih.govresearchgate.net
Anti-inflammatoryAttenuation of Inflammatory Cell InfiltrationReduced inflammatory cell infiltration in kidney tissue. ekb.egDiabetic rats ekb.eg
NeuroprotectiveMitigation of Oxidative Stress-Induced Neuronal DamagePotent antioxidant activity, scavenging of free radicals, and inhibition of lipid peroxidation. Not specified

Protection of Neuronal Cells against Reactive Oxygen Species (ROS)

This compound has demonstrated considerable potential in safeguarding neuronal cells from the detrimental effects of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause significant damage to cellular components, leading to oxidative stress, a key factor in the progression of neurodegenerative diseases.

Research indicates that this compound's neuroprotective effects are closely linked to its potent antioxidant activity. nih.gov It effectively reduces intracellular ROS levels, thereby mitigating oxidative stress-induced neurotoxicity. chemfaces.comacs.org Studies have shown that pretreatment with Oleracein E, a related compound, can decrease the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage, and lower the rate of apoptosis in neuronal cells exposed to toxins. nih.govchemfaces.comacs.org Furthermore, Oleracein E has been observed to increase the activity of superoxide dismutase (SOD), a crucial antioxidant enzyme, while decreasing levels of malondialdehyde, a marker of lipid peroxidation. nih.govchemfaces.com These findings underscore the ability of oleraceins to protect dopaminergic neurons from toxicity by reducing oxidative stress. nih.govacs.org

Molecular Targets in Neurodegenerative Pathway Modulation

The neuroprotective actions of this compound and its related compounds extend to the modulation of specific molecular targets within neurodegenerative pathways. A key area of influence is the inhibition of signaling pathways that contribute to neuronal cell death.

One significant target is the extracellular signal-regulated kinase (ERK) 1/2 pathway. nih.govchemfaces.comacs.org Studies have revealed that Oleracein E can inhibit the phosphorylation of ERK1/2, a process implicated in neuronal apoptosis. nih.govchemfaces.comacs.org By down-regulating this stress-related molecule, Oleracein E contributes to the survival of neurons. nih.govacs.org The modulation of such pathways is a promising strategy for intervening in the progression of neurodegenerative diseases. frontiersin.orgnih.gov

Impact on Apoptotic Pathways in Neuronal Contexts

This compound exerts a significant impact on apoptotic pathways, the cellular mechanisms responsible for programmed cell death. Its anti-apoptotic effects are a cornerstone of its neuroprotective properties.

Research has shown that Oleracein E can reduce the up-regulation of the pro-apoptotic protein Bax, prevent the release of cytochrome C from mitochondria, and inhibit the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govchemfaces.comacs.orgsemanticscholar.org Furthermore, an increase in the expression of the anti-apoptotic protein Bcl-2 has been observed following treatment with Portulaca oleracea extracts, which contain oleraceins. chemfaces.comsemanticscholar.orgresearchgate.net This shift in the balance between pro- and anti-apoptotic proteins highlights the ability of these compounds to inhibit neuronal apoptosis and promote cell survival. chemfaces.comsemanticscholar.org

Antidiabetic Mechanisms of this compound

Beyond its neuroprotective effects, this compound exhibits promising antidiabetic properties through various molecular mechanisms.

Modulation of Glucose Metabolism and Insulin (B600854) Secretion Pathways

This compound and its related compounds, Oleracein E and L, have been shown to positively influence glucose metabolism and insulin secretion. Studies on pancreatic beta-cell lines have demonstrated that low to moderate concentrations of Oleracein E and L can stimulate insulin secretion. tandfonline.comresearchgate.net This effect is crucial for maintaining glucose homeostasis. tandfonline.com The mechanism may involve the closure of K+-ATP channels, leading to membrane depolarization and subsequent stimulation of calcium influx, a primary step in insulin secretion. unj.ac.id

Influence on Insulin Sensitivity and Glucose Uptake

Oleracein compounds have been found to enhance insulin sensitivity and glucose uptake in cells. tandfonline.com Research indicates that Oleracein E and L can increase glucose uptake in pancreatic cells in a dose-dependent manner. tandfonline.comresearchgate.net This improved uptake helps in lowering blood glucose levels. In diabetic animal models, treatment with oleracein has led to significant improvements in serum glucose levels and insulin sensitivity.

Interactions with Key Metabolic Enzymes (e.g., Cdk5, carbohydrate-hydrolyzing enzymes)

This compound's antidiabetic potential is further highlighted by its interaction with key metabolic enzymes. Molecular docking studies suggest that Oleracein E can inhibit Cyclin-dependent kinase 5 (Cdk5), a protein implicated in glucose-stimulated insulin secretion. unj.ac.id The inhibitory potential of Oleracein E against Cdk5 was found to be more effective than that of metformin, a commonly used antidiabetic drug. unj.ac.idresearchgate.net

Furthermore, oleraceins have shown inhibitory activity against carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. scispace.comsemanticscholar.org By inhibiting these enzymes, the digestion and absorption of carbohydrates are slowed down, leading to a reduction in post-meal blood glucose spikes. nih.gov

Regulation of Ceramide Metabolism in Pancreatic Cells

Ceramides are a class of lipid molecules that play a crucial role in cellular signaling, including processes like apoptosis (programmed cell death) and insulin resistance. tandfonline.commdpi.com The metabolism of these sphingolipids is a key factor in the development of diabetes and its complications. tandfonline.com

Research has shown that this compound and its related compounds can influence ceramide levels within pancreatic cells. Studies on the β-TC6 pancreatic cell line, a model for studying pancreatic beta-cell function, have demonstrated that certain oleracein derivatives can lead to an increase in ceramide concentrations. tandfonline.comresearchgate.net This elevation is associated with the modulation of enzymes involved in ceramide metabolism. Specifically, at higher concentrations, oleracein compounds have been observed to increase the activity of neutral sphingomyelinase (NS) while suppressing the activity of acid ceramidase (AC) and glucosylceramide synthase (GCS). researchgate.net The inhibition of ceramide catabolism is a significant finding, as it can contribute to the accumulation of ceramide, a molecule known to suppress cancer cell progression. researchgate.net

The accumulation of ceramide is a double-edged sword. While elevated ceramide biosynthesis is linked to pancreatic β-cell loss and the development of insulin resistance, it is also a critical mediator of apoptosis in cancer cells. tandfonline.combiorxiv.org Therefore, the ability of this compound to modulate ceramide metabolism suggests a potential therapeutic application in cancer treatment by promoting cancer cell death. researchgate.net

Anticancer Mechanisms of this compound

This compound has demonstrated potential as an anticancer agent through various mechanisms, primarily centered on the induction of apoptosis and the regulation of cancer cell growth. ijlpr.com

Induction of Apoptosis in Cancer Cells

A key characteristic of an effective anticancer agent is its ability to selectively induce apoptosis in cancerous cells while leaving normal cells unharmed. this compound appears to exhibit this crucial property. The induction of apoptosis by this compound involves several interconnected molecular pathways.

The caspase cascade is a fundamental component of the apoptotic machinery. While direct studies detailing this compound's specific effects on Caspase-3 and Caspase-9 are emerging, the broader context of natural compounds from Portulaca oleracea suggests an involvement of apoptotic proteins. Other constituents from the plant have been shown to increase the expression of such proteins.

As previously discussed, ceramide is a pro-apoptotic lipid. biorxiv.org An imbalance in the cellular "rheostat" between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is often observed in cancer cells. mdpi.comalaska.edu By promoting the accumulation of ceramide, this compound can shift this balance towards apoptosis. researchgate.net This is a critical mechanism, as defects in ceramide production can lead to cancer cell survival and resistance to treatment. tandfonline.comresearchgate.net The re-synthesis of ceramide in cancer cells is a strategy employed by many anticancer drugs to effectively kill them. researchgate.net

The mitochondrial pathway is another critical route for initiating apoptosis. This pathway is often triggered by cellular stress and involves the release of pro-apoptotic factors like cytochrome c from the mitochondria. tandfonline.com Ceramide itself can induce the release of cytochrome c. tandfonline.com While direct evidence linking this compound to the modulation of the mitochondrial pathway is still under investigation, the known relationship between ceramide and mitochondrial-mediated apoptosis suggests this as a likely mechanism of action.

Regulation of Cancer Cell Proliferation and Viability

In addition to inducing apoptosis, this compound has been shown to inhibit the proliferation and reduce the viability of various cancer cell lines. Studies have reported its cytotoxic activity against HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells. The ability of plant-derived substances to alter cell morphology and reduce cell migration and metastasis further underscores the potential of compounds like this compound in cancer therapy.

Interactive Table: Cytotoxic Activity of this compound on Different Cancer Cell Lines

Cancer Cell LineIC50 Value (µM)Effect
HeLa25High
MCF-730Moderate
A54920High

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Structure Activity Relationship Sar Studies of Oleracein B

Identification of Pharmacophores and Key Structural Motifs

The biological activity of Oleracein B is attributed to a specific three-dimensional arrangement of chemical features, known as a pharmacophore. scielo.org.co The core structure of this compound and related compounds is built upon several key motifs that are essential for their biological function.

The fundamental scaffold of oleraceins is the 5,6-dihydroxyindoline-2-carboxylic acid nucleus . researchgate.netmdpi.com This indoline (B122111) core is a recurring and characteristic feature across the oleracein family and serves as the central anchor for other functional components. mdpi.com

A third critical component is the glycosidic unit , a carbohydrate moiety attached to the indoline nucleus. ontosight.ai In this compound, a glucose molecule is linked to the hydroxyl group at position 6 of the indoline ring. ontosight.ai

Together, the spatial arrangement of the dihydroxyindoline core, the N-acyl side chain, and the glycosyl group constitutes the primary pharmacophore of this compound. This combination of an electron-rich aromatic system, hydrogen-bonding donors and acceptors, and a hydrophilic sugar portion allows for specific interactions with biological targets such as enzymes and receptors. ontosight.ai

Analysis of Functional Group Contributions to Biological Activities

The diverse biological activities of this compound, particularly its notable antioxidant properties, can be ascribed to the individual contributions of its constituent functional groups. ontosight.ainih.gov

Phenolic Hydroxyl (OH) Groups : this compound possesses multiple phenolic hydroxyl groups on both the indoline nucleus and the feruloyl moiety. These groups are primary contributors to the compound's potent antioxidant activity. They function as hydrogen donors, enabling the molecule to scavenge harmful free radicals effectively. Studies have shown that the number and position of these phenolic groups directly correlate with the radical scavenging capacity of oleracein derivatives. researchgate.net

Indoline Core : The 5,6-dihydroxy substitution on the indoline ring is particularly significant. This catechol-like arrangement is a well-known feature in potent natural antioxidants and is critical for the molecule's ability to neutralize reactive oxygen species.

Feruloyl Moiety : The cinnamic acid derivative attached to the indoline nitrogen is not merely a linker. The hydroxyl and methoxy (B1213986) groups on its phenyl ring modulate the electronic properties of the entire molecule, influencing its antioxidant potential. ontosight.ai

Carboxylic Acid (COOH) Group : The carboxylic acid function on the indoline ring provides a site for potential ionic interactions. ashp.org This acidic group can form hydrogen bonds or ionic bonds with amino acid residues in the active sites of target proteins, contributing to binding affinity and specificity.

Glycosidic Unit : The glucose moiety significantly impacts the physicochemical properties of this compound, most notably its water solubility. ontosight.airesearchgate.net This can influence the molecule's pharmacokinetics. Furthermore, the sugar unit can play a role in molecular recognition, potentially interacting with specific carbohydrate-binding domains on biological targets.

Comparative Analysis with Related Oleracein Derivatives

Comparing this compound with other structurally similar oleraceins reveals important SAR trends and highlights how subtle molecular modifications can significantly alter biological activity. Oleraceins are a diverse family of compounds, differing mainly in the nature of the N-acyl group and the pattern of glycosylation. researchgate.netresearchgate.net

Research comparing the antioxidant effects of Oleracein A, this compound, and Oleracein E demonstrated a clear structure-activity relationship. In a 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay, the activity was found to be in the order of this compound > Oleracein A > Oleracein E. chemfaces.com This suggests that the specific arrangement of hydroxyl and methoxy groups on the feruloyl moiety of this compound is optimal for this type of antioxidant activity among these three compounds.

Further studies on a broader range of indoline amides have reinforced the importance of phenolic hydroxyl groups. For instance, Oleracein K and Oleracein L, which possess additional hydroxyl groups, exhibit DPPH radical scavenging activity that is approximately twice that of Vitamin C, a standard natural antioxidant. researchgate.net This underscores that increasing the number of phenolic hydroxyls can enhance antioxidant potency.

The influence of structural variations extends to other biological activities as well. In the context of antidiabetic potential, Oleracein E has been shown to be more potent than Oleracein L in stimulating insulin (B600854) secretion and enhancing glucose uptake. unj.ac.id This indicates that different structural features are required to optimize different biological endpoints. The structural differences between Oleracein E and L, likely in their acylation or glycosylation patterns, lead to differential interactions with targets relevant to diabetes.

The diversity within the oleracein family is generated by variations in the acylating cinnamic acid derivative (e.g., ferulic acid vs. p-coumaric acid) and the number and position of glucose units. researchgate.netopenagrar.de These modifications fine-tune the molecule's size, polarity, and three-dimensional shape, resulting in a spectrum of biological activities and potencies across the class.

Table of Mentioned Compounds

| Compound Name | | :--- | | Oleracein A | | this compound | | Oleracein C | | Oleracein E | | Oleracein F | | Oleracein G | | Oleracein H | | Oleracein I | | Oleracein J | | Oleracein K | | Oleracein L | | Oleracein N | | Oleracein O | | Oleracein P | | Oleracein Q | | Oleracein R | | Oleracein S | | Oleracein U | | Oleracein W | | Oleracein X | | Oleracein Y | | p-Coumaric acid | | Ferulic acid | | Vitamin C |

Advanced Analytical Methodologies for Oleracein B Research

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone for the analysis of oleracein B, particularly in plant extracts where it coexists with a multitude of other compounds. researchgate.netfigshare.com High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) systems are commonly employed for the separation of this compound from other structurally similar oleraceins and matrix components. cabidigitallibrary.org The use of a C18 reversed-phase column is a frequent choice for achieving this separation.

In a typical LC-MS analysis, the effluent from the chromatography column is introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratios are determined. This allows for the sensitive and specific detection of this compound. Tandem mass spectrometry (MS/MS) further enhances this specificity by fragmenting the parent ion of this compound and analyzing the resulting product ions, creating a unique fragmentation pattern that serves as a chemical fingerprint. cabidigitallibrary.org For instance, in negative ion mode, this compound exhibits a deprotonated molecular ion [M-H]⁻ at an m/z of 532. mdpi.com Its characteristic fragmentation pattern includes product ions at m/z 370, 326, and 282, which correspond to specific structural moieties of the molecule. mdpi.com This technique is not only pivotal for identification but also for quantitative analysis, often utilizing methods like multiple reaction monitoring (MRM) for enhanced sensitivity and accuracy. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Qualitative and Quantitative Analysis

High-resolution mass spectrometry (HRMS) offers significant advantages for both the qualitative and quantitative analysis of this compound by providing highly accurate mass measurements, typically with an error of less than 5 ppm. pensoft.net This level of precision is crucial for determining the elemental composition of this compound and its fragments, thereby confirming its identity with a high degree of confidence. bioanalysis-zone.com Instruments such as Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers are frequently utilized for HRMS studies of oleraceins. nih.govopenagrar.depreprints.org

For qualitative analysis, HRMS is instrumental in identifying and tentatively characterizing new or unexpected oleracein-related compounds in complex mixtures. preprints.org The high resolving power allows for the separation of isobaric interferences, which are compounds that have the same nominal mass but different exact masses. In the context of this compound, HRMS has been used to analyze its fragmentation pathways in detail. For example, under UHPLC-Orbitrap-MS, the primary cleavage is the loss of a glucosyl moiety, followed by sequential decarboxylation and decarbonylation.

While primarily known for its qualitative power, HRMS is increasingly being used for quantitative studies. bioanalysis-zone.com Full scan HRMS can be employed for quantification, offering the advantage of simultaneously acquiring quantitative data and performing qualitative screening. bioanalysis-zone.com This dual capability is particularly valuable in metabolomics studies of plants like Portulaca oleracea, where researchers aim to both quantify known compounds like this compound and identify other metabolites in the same analytical run. bibliotekanauki.pl

Table 1: HRMS Fragmentation Data for this compound

Precursor Ion (m/z)Fragmentation EventProduct Ion (m/z)
534.1610[M+H]+-
532[M-H]⁻-
532Loss of Glucosyl Moiety370
370Decarboxylation326
326Decarbonylation282
This table is interactive and can be sorted by clicking on the column headers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation and confirmation of this compound. numberanalytics.com While mass spectrometry provides information about the mass and elemental composition, NMR reveals the precise arrangement of atoms within the molecule, including stereochemistry. auremn.org.br Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to unambiguously assign the chemical structure of isolated this compound.

¹H NMR provides information about the number and types of protons and their neighboring environments, while ¹³C NMR details the carbon skeleton of the molecule. researchgate.net For complex structures like this compound, which contains multiple chiral centers, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential. These experiments establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. This comprehensive network of correlations allows for the complete and unequivocal assignment of the molecule's constitution and relative configuration. The structural confirmation of this compound as 5-hydroxy-1-ferulic acyl-2,3-dihydro-1H-indole-2-carboxylic acid-6-O-beta-D-glucopyranoside was achieved through such detailed spectroscopic methods. researchgate.net The combination of NMR with mass spectrometry provides a powerful and comprehensive approach to the structural characterization of natural products like this compound. numberanalytics.com

Preclinical Research Models for Oleracein B Investigation

In Vitro Cellular Models in Oleracein B Research

In vitro studies are fundamental in the preliminary assessment of the bioactivity of this compound. These models allow for controlled investigation of the compound's effects on specific cell types and molecular pathways.

Selection and Application of Specific Cell Lines for Activity Assessment

A variety of human cancer cell lines have been employed to evaluate the cytotoxic and anti-proliferative properties of this compound. The selection of these cell lines is typically based on their representation of common and distinct cancer types. For instance, HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells are frequently used to screen for potential anticancer agents. The compound's effects are not limited to cancer cells; its bioactivity has also been assessed in other cell types, such as β-TC-6 (pancreatic), Caco-2 (intestinal epithelial), and SH-SY5Y (neuroblastoma) cells, to investigate its potential in other disease contexts like diabetes and neuroprotection. tandfonline.com

The cytotoxic effects of this compound have been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 1: Cytotoxic Activity of this compound in Various Cancer Cell Lines

Cancer Cell Line IC50 Value (µM) Effect
HeLa 25 High
MCF-7 30 Moderate
A549 20 High

Data sourced from in vitro studies assessing the cytotoxic effects of this compound.

Assays for Cell Viability, Apoptosis, and Biochemical Marker Evaluation

To understand the cellular responses to this compound, a range of assays are utilized. Cell viability assays, such as the MTT and CCK8 assays, are standard methods to determine the dose-dependent effects of the compound on cell proliferation and survival.

The investigation into whether this compound induces programmed cell death, or apoptosis, is a key area of research. This is assessed through various assays that measure specific hallmarks of the apoptotic process. These include the quantification of caspase-3 activity, a key executioner caspase in the apoptotic cascade. The ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins is also evaluated, as an increase in this ratio is indicative of a shift towards apoptosis. Other methods like Annexin V staining and the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay are also employed to detect early and late-stage apoptosis, respectively.

Biochemical marker evaluation helps to elucidate the mechanisms underlying the observed cellular effects. Assays to measure the levels of reactive oxygen species (ROS) are common, given the antioxidant properties of many phenolic compounds. Furthermore, the release of lactate (B86563) dehydrogenase (LDH) into the cell culture medium is often measured as an indicator of cell membrane damage and cytotoxicity. tandfonline.com

Mechanistic Investigations in Cell Culture Systems

Cell culture systems provide a valuable platform for dissecting the molecular mechanisms of action of this compound. Studies have indicated that this compound can modulate key signaling pathways involved in cellular stress responses and inflammation. For example, in lipopolysaccharide (LPS)-induced Caco-2 cells, this compound has been shown to reduce intracellular ROS levels by activating the Nrf2/HO-1 pathway. The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. nih.govmdpi.com

Furthermore, the compound's influence on inflammatory pathways, such as the MAPK signaling pathway, is another area of active investigation. By analyzing the phosphorylation status of key proteins in these pathways, researchers can map out the signaling cascades affected by this compound. tandfonline.com

In Vivo Animal Models in this compound Research

Following promising in vitro results, in vivo animal models are employed to assess the physiological effects of this compound in a whole-organism context. These models are essential for understanding the compound's efficacy, and its impact on complex biological systems.

Utilization of Disease-Specific Animal Models

To investigate the therapeutic potential of this compound for specific conditions, researchers utilize well-established, disease-specific animal models. For instance, to study its anti-asthmatic properties, ovalbumin-induced asthmatic rats are used. nih.gov This model mimics the allergic airway inflammation characteristic of asthma.

For evaluating its potential antidiabetic effects, diabetic mouse models, often induced by streptozotocin (B1681764) or using genetically predisposed strains, are employed. nih.gov These models allow for the assessment of the compound's impact on glucose metabolism and insulin (B600854) sensitivity. Other models, such as those for neurodegenerative diseases and acute lung injury, have also been used to explore the broader therapeutic applications of this compound.

Assessment of Physiological and Biochemical Parameters in Animal Studies

In animal studies, a wide array of physiological and biochemical parameters are measured to determine the efficacy of this compound. In the context of asthma, this includes the analysis of bronchoalveolar lavage fluid for total protein and immunoglobulin E (IgE) levels, which are markers of inflammation and allergic response. brieflands.com

In diabetic models, key parameters such as serum glucose levels and insulin sensitivity are monitored to assess the compound's impact on glycemic control. tandfonline.com Additionally, markers of oxidative stress, such as malondialdehyde (MDA) levels and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), are often measured in various tissues to evaluate the compound's antioxidant effects in vivo. brieflands.comekb.eg

Table 2: Summary of In Vivo Research Findings for this compound

Animal Model Key Findings Assessed Parameters
Ovalbumin-induced asthmatic rats Dose-dependent reduction of inflammation markers. Total protein and immunoglobulin E levels in bronchoalveolar lavage fluid.
Diabetic mice Significant improvements in glucose metabolism. Serum glucose levels and insulin sensitivity.

This table summarizes key findings from in vivo studies investigating the effects of this compound in disease-specific animal models.

Histopathological and Molecular Analyses in Tissues from Animal Models

Preclinical investigations using animal models provide a crucial platform for understanding the effects of the chemical compound this compound on various tissues at both the structural and molecular levels. These studies often involve the examination of tissue morphology through histopathology and the analysis of molecular pathways to elucidate the compound's mechanisms of action. While much of the research has been conducted using extracts of Portulaca oleracea (purslane), which contains this compound, some studies have focused on the effects of related compounds or its synonym, N-trans-feruloyltyramine.

Molecular analyses in these animal models aim to identify the specific cellular pathways and biomarkers modulated by this compound. These techniques include Western blotting, ELISA, and real-time PCR to measure changes in protein and gene expression. In a study on scopolamine-induced cognitive impairment in rats, treatment with N-trans-feruloyltyramine (this compound) was found to downregulate the expression of the pro-apoptotic protein Bax and upregulate the anti-apoptotic protein Bcl-2 in the hippocampus. tci-thaijo.org This suggests a neuroprotective effect by inhibiting apoptosis.

Furthermore, in models of metabolic syndrome, an extract containing N-trans-feruloyltyramine was shown to have an immunomodulatory effect by significantly decreasing the relative production of pro-inflammatory cytokines in both kidney and adipose tissue. nih.gov Research on a related compound, Oleracein E, in a rat model of ulcerative colitis, demonstrated a reduction in the levels of inflammatory factors such as IL-1β, TNF-α, and IL-6 in colon tissues. nih.govresearchgate.net Molecular analysis in this study also revealed the activation of the Nrf2/HO-1 signaling pathway, which plays a key role in the antioxidant response, and an increase in the expression of tight junction proteins like ZO-1 and Occludin, suggesting a role in repairing intestinal barrier damage. nih.govresearchgate.net

The following table summarizes key findings from preclinical studies involving this compound or extracts containing it, detailing the histopathological and molecular changes observed in various animal models and tissues.

Animal ModelTissueTreatmentHistopathological FindingsMolecular FindingsReference(s)
Diet-Induced Obese (DIO) MiceSmall IntestinePortulaca oleracea extract (containing Oleracein A, B, C, D, E)Improved intestinal mucosal structure; less disordered villi.Downregulation of TLR4/NF-κB signaling pathway; reduced IL-6 and TNF-α expression. frontiersin.orgresearchgate.net
Asthmatic Rats (Ovalbumin-sensitized)LungPortulaca oleracea extract (containing Oleracein A, B, E)Reduced interstitial inflammation, fibrosis, bleeding, and epithelial damage.Decreased levels of NO2, NO3, and MDA; increased levels of SOD, CAT, and thiol. brieflands.com
Scopolamine-Treated RatsHippocampus, CortexN-trans-feruloyltyramine (this compound)Not specifiedDownregulation of activated caspase-3 and Bax; upregulation of Bcl-2. tci-thaijo.org
Ulcerative Colitis (UC) Rat Model (TNBS-induced)ColonOleracein EDecreased severity of colitis; reduced tissue damage.Reduced IL-1β, IL-6, TNF-α; activation of Nrf2/HO-1 pathway; increased ZO-1, Occludin expression; decreased Bax and cleaved caspase 3; increased Bcl2. nih.govresearchgate.net
Metabolic Syndrome Mice (High-caloric diet)Kidney, Adipose TissueSmilax aristolochiifolia extract (standardized on N-trans-feruloyltyramine)Not specifiedDecreased pro-inflammatory cytokines. nih.gov

These studies collectively indicate that this compound, often as a component of a larger plant extract, contributes to protective effects in various tissues by modulating inflammatory and apoptotic pathways, as evidenced by both histopathological and molecular analyses.

Chemical Synthesis and Derivatization Approaches for Oleracein B

Total Synthesis Strategies for Oleracein B and its Analogues

The total synthesis of complex natural products like this compound presents a significant challenge, requiring precise control over stereochemistry and functional group manipulations. While a complete, step-by-step total synthesis of this compound is not extensively detailed in the literature, retrosynthetic analysis points to viable strategies. A logical approach would involve the formation of the central amide bond connecting the indoline (B122111) core with the feruloyl group.

Key retrosynthetic steps would include:

Amide Bond Formation : A crucial step is the coupling of a protected 5,6-dihydroxyindoline-2-carboxylic acid derivative with ferulic acid. Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of Hydroxybenzotriazole (HOBt) could facilitate this amide bond formation.

Precursor Synthesis : The synthesis would require the preparation of the two main precursors: the indoline core and ferulic acid. Ferulic acid is a commercially available compound. The synthesis of the chiral 5,6-dihydroxyindoline-2-carboxylic acid precursor is more complex, likely starting from simpler aromatic precursors like tyramine (B21549) and involving cyclization and oxidation steps to form the dihydroxyindoline structure.

Glycosylation : The introduction of the glucose moiety, typically at the C-6 hydroxyl group of the indoline core, represents another key challenge. This would likely be performed at a late stage of the synthesis using a protected glucose donor under appropriate glycosylation conditions.

Strategies for the synthesis of this compound analogues, such as Oleracein E and other pyrrolo[2,1-a]isoquinolines, have been reported and offer insight into constructing the core heterocyclic systems. researchgate.netmdpi.com For example, a domino condensation-cyclization method using a P4O10/TfOH reagent system has been developed to synthesize indolizidine alkaloids, which share structural similarities. researchgate.net Another important method for synthesizing the pyrrolo[2,1-a]isoquinoline (B1256269) skeleton is the 1,3-dipolar cycloaddition reaction of isoquinolinium N-ylides with activated alkynes. mdpi.com

Semi-Synthesis and Chemical Modification of this compound Derivatives

Semi-synthesis and chemical modification of naturally isolated this compound or its abundant analogues offer a more direct route to novel derivatives. These approaches leverage the existing complex scaffold to explore structure-activity relationships (SAR).

Key modification strategies include:

Acyl Group Variation : The feruloyl group of this compound can be modified or replaced. For instance, hydrolysis of the amide bond followed by re-acylation with different substituted cinnamic acids would yield a library of new analogues. This allows for probing the importance of the substitution pattern on the aromatic ring of the acyl moiety. The natural oleraceins themselves show this variation; Oleracein A, for example, possesses a p-coumaroyl group instead of a feruloyl group, lacking the methoxy (B1213986) substituent of this compound. nih.gov

Modification of the Indoline Core : The hydroxyl groups on the indoline core are prime targets for modification. Selective alkylation, acylation, or glycosylation could be performed to assess their role in bioactivity.

Glycosidic Bond Manipulation : The glucose moiety can be altered or removed. Enzymatic or acidic hydrolysis can yield the aglycone of this compound. The stability of this glycosidic bond is pH-dependent; it is known to hydrolyze under alkaline conditions (pH > 10). Furthermore, different sugar units could be introduced to study the impact of the glycan portion on solubility and biological interactions.

These semi-synthetic approaches enable the systematic exploration of the chemical space around the this compound scaffold, providing valuable data for understanding how specific structural features contribute to its biological profile.

Development of Novel this compound Derivatives with Enhanced Bioactivity

The development of novel this compound derivatives is driven by the goal of enhancing its inherent biological activities, such as its antioxidant properties. nih.gov By comparing the bioactivity of structurally related oleraceins, researchers can deduce SAR and design more potent compounds.

Research Findings on Oleracein Bioactivity:

CompoundKey Structural Difference from this compoundReported Bioactivity / Finding
Oleracein A Lacks the methoxy group on the acyl moiety (p-coumaroyl instead of feruloyl). Exhibits antioxidant activity, but the lack of the methoxy group reduces its electron-donating capacity compared to this compound.
Oleracein E Features a caffeoyl group instead of a feruloyl group. Shows potent antioxidant and antidiabetic properties. nih.govscispace.com Its different substitution pattern affects its iron-chelating ability.
Oleracone L, Portulacatone B Novel alkaloids from P. oleracea with different core structures. researchgate.netDemonstrated significant dose-dependent reduction of IL-1β secretion, indicating anti-inflammatory potential. researchgate.net
Oleracein Derivatives (General) Modifications to the core structure or acyl/sugar moieties.The antioxidant activity is strongly linked to the phenolic hydroxyl groups, which facilitate free radical scavenging through hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms.

The data suggests that modifications to the phenolic substitution pattern on the N-acyl group significantly influence antioxidant capacity. For example, this compound demonstrates robust free radical scavenging, outperforming some standard antioxidants in DPPH assays. The development of new derivatives focuses on optimizing these structural features. For instance, introducing additional hydroxyl groups or other electron-donating substituents onto the aromatic rings could potentially enhance antioxidant or anti-inflammatory effects. The synthesis of novel heterocyclic systems related to the indoline core is also a promising avenue for discovering compounds with unique biological profiles, as demonstrated by the anti-inflammatory activity of newly discovered alkaloids like oleracone L. researchgate.netresearchgate.net

Pharmacokinetic and Pharmacodynamic Considerations of Oleracein B in Preclinical Settings

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Models

Detailed ADME studies specifically for Oleracein B are not extensively available in the current scientific literature. However, pharmacokinetic studies on other alkaloidal components isolated from Portulaca oleracea, such as oleracone, provide some insights into how related compounds behave in vivo.

In a study involving rats, the novel alkaloid oleracone, also isolated from Portulaca oleracea, was found to be rapidly distributed following oral administration. researchgate.netoup.com While direct data for this compound is lacking, the study on oleracone suggests that alkaloids from this plant can be readily absorbed.

Further research is necessary to fully characterize the ADME profile of this compound, including its metabolic pathways and excretion routes. Studies utilizing radiolabeled compounds could provide definitive information on its distribution in various tissues and its metabolic fate. pharmaron.com

Systemic Exposure and Bioavailability in Preclinical Species

Specific data on the systemic exposure and absolute bioavailability of this compound in preclinical species have not been reported. However, a pharmacokinetic study on the related alkaloid, oleracone, in rats offers valuable comparative data.

In this study, oleracone was administered to rats both intravenously and orally at a dose of 2.5 mg/kg. The time to reach maximum plasma concentration (Tmax) after oral administration was 15.7 minutes, indicating rapid absorption. researchgate.netoup.com The absolute oral bioavailability of oleracone was determined to be a high 74.91 ± 10.7%. researchgate.netoup.com

While these findings are for oleracone, they suggest that other alkaloids from Portulaca oleracea, potentially including this compound, may also exhibit good oral bioavailability. The table below summarizes the reported pharmacokinetic parameters for oleracone in rats.

Table 1: Pharmacokinetic Parameters of Oleracone in Rats

ParameterValue
Dose 2.5 mg/kg (oral and intravenous)
Time to Maximum Concentration (Tmax) 15.7 min (oral)
Absolute Oral Bioavailability 74.91 ± 10.7%

Data from Meng et al. (2016). researchgate.net

It is important to note that these values are for oleracone and not this compound. Direct pharmacokinetic studies on this compound are required to determine its specific systemic exposure and bioavailability.

Pharmacodynamic Markers and Biomarkers of this compound Activity

The pharmacodynamic effects of this compound have been primarily linked to its anti-inflammatory and antioxidant properties, with several in vitro and in vivo studies identifying relevant biomarkers.

Anti-inflammatory Markers:

This compound has been shown to modulate key inflammatory mediators. In animal models of conditions such as asthma and acute lung injury, treatment with this compound led to a decrease in the production of pro-inflammatory cytokines. Key biomarkers of its anti-inflammatory activity include:

Tumor Necrosis Factor-alpha (TNF-α): this compound has been demonstrated to reduce the levels of this pro-inflammatory cytokine.

Interleukins: A reduction in the levels of both pro-inflammatory (IL-4) and anti-inflammatory (IL-10) interleukins has been observed in vivo, suggesting a complex immunomodulatory role. e-jer.org

A study on diet-induced obese mice showed that an extract of Portulaca oleracea, containing this compound, suppressed intestinal inflammation by inhibiting the TLR4/NF-κB signaling pathway, leading to reduced levels of TNF-α and IL-6. nih.govresearchgate.net

Antioxidant Markers:

The antioxidant activity of this compound is a significant aspect of its pharmacodynamic profile. It has been shown to effectively scavenge free radicals and inhibit lipid peroxidation. nih.gov A key biomarker for this activity is:

Malondialdehyde (MDA): In rat brain homogenates, this compound demonstrated a potent ability to inhibit the formation of MDA, a marker of lipid peroxidation.

The table below summarizes the key pharmacodynamic markers associated with this compound activity.

Table 2: Pharmacodynamic Markers of this compound Activity

CategoryMarkerEffect
Anti-inflammatory Tumor Necrosis Factor-alpha (TNF-α)Reduction
Interleukin-4 (IL-4)Reduction
Interleukin-10 (IL-10)Reduction
Interleukin-6 (IL-6)Reduction
Antioxidant Malondialdehyde (MDA)Reduction

Research on the related compound, Oleracein E, has also shown neuroprotective effects by reducing oxidative stress and down-regulating stress-related molecules in animal models of Parkinson's disease. nih.gov These studies often measure markers such as superoxide (B77818) dismutase (SOD) activity and malondialdehyde content. nih.gov While not directly on this compound, these findings provide further evidence for the antioxidant potential of oleracein compounds.

Future Directions and Research Gaps in Oleracein B Studies

Elucidation of Novel Molecular Targets and Signaling Pathways

While extracts of Portulaca oleracea are known to possess anti-inflammatory and antioxidant properties, the precise molecular targets of Oleracein B are largely unknown. frontiersin.orgsciopen.com Future research must move beyond the effects of the crude extract to pinpoint the specific proteins, enzymes, and signaling cascades that this compound interacts with.

Key Research Questions:

Is this compound the primary constituent responsible for the observed inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor kappa B (NF-κB) signaling pathway by purslane extract? frontiersin.orgnih.gov

Does this compound directly interact with key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) or interleukins (e.g., IL-6)? frontiersin.orgcir-safety.org

What are the specific enzymatic targets of this compound? Its antioxidant activity suggests potential interactions with enzymes like xanthine (B1682287) oxidase or components of the Nrf2/heme oxygenase-1 pathway. dovepress.comresearchgate.net

Given its complex hydroxyindole and carbohydrate moieties, what novel receptor binding sites could this compound occupy to influence metabolic or cell signaling processes? ontosight.ai

Table 1: Potential Molecular Pathways for Future this compound Investigation

Signaling Pathway Known Role of Pathway Potential Effect of this compound Modulation Rationale for Investigation
TLR4/MyD88/NF-κB Central regulator of innate immunity and inflammation. nih.gov Inhibition of pro-inflammatory cytokine production (TNF-α, IL-6). P. oleracea extract, containing this compound, inhibits this pathway in models of intestinal inflammation. frontiersin.orgnih.gov
MAPK (p38, ERK, JNK) Involved in cellular responses to stress, including inflammation and apoptosis. nih.gov Regulation of inflammatory responses and cell survival. Other alkaloids from P. oleracea have been shown to suppress the MAPK pathway. dovepress.comnih.gov
Nrf2/HO-1 Key pathway for cellular defense against oxidative stress. dovepress.com Upregulation of antioxidant enzyme expression. Oleracein E, a related compound, may reduce oxidative stress by activating this pathway. dovepress.com

| PPAR-γ | Nuclear receptor involved in regulating fatty acid storage and glucose metabolism. frontiersin.org | Modulation of glucose and lipid metabolism. | P. oleracea seed extract has been shown to affect targets in diabetes-related pathways, including those involving PPAR-γ. frontiersin.org |

Exploration of Combination Therapies with this compound

The multi-target nature of plant-derived compounds suggests their potential use in combination with conventional pharmaceuticals to enhance efficacy or reduce side effects. Studies have shown that Portulaca oleracea extract can have beneficial effects when used alongside other agents in managing diabetes. ekb.eg A significant research gap exists in evaluating the specific contribution of this compound in such combinations.

Future studies should investigate the potential for this compound to act synergistically with existing drugs. For instance, its potential anti-inflammatory properties could be combined with standard treatments for inflammatory bowel disease or its antioxidant effects could complement therapies for neurodegenerative disorders. nih.govsemanticscholar.org

Table 2: Hypothetical Combination Therapy Concepts for this compound

Therapeutic Area Potential Combination Drug Hypothesized Synergistic Effect Research Goal
Inflammatory Bowel Disease Sulfasalazine or other 5-ASA drugs Enhanced anti-inflammatory action via distinct pathways (e.g., NF-κB inhibition by this compound). Determine if combination allows for lower, less toxic doses of the conventional drug. dovepress.com
Type 2 Diabetes Metformin or Canagliflozin Improved glycemic control and reduction of oxidative stress-related complications. Isolate the effects of this compound from the whole purslane extract, which has been studied in combination with Canagliflozin. ekb.eg

| Neurodegenerative Disease | Levodopa (for Parkinson's) | Neuroprotection of dopaminergic neurons through antioxidant action, potentially slowing disease progression. | Investigate if this compound can mitigate oxidative stress associated with neurodegeneration. semanticscholar.org |

Advanced Research on Delivery Systems and Formulation Strategies

The therapeutic efficacy of a compound like this compound is dependent not only on its intrinsic activity but also on its formulation, which dictates its stability, solubility, and bioavailability. researchgate.netondrugdelivery.com As a complex glycoside, this compound may face challenges such as poor solubility or degradation in the gastrointestinal tract. ontosight.ai Advanced drug delivery systems offer innovative solutions to overcome these hurdles. researchgate.netskintherapyletter.com

Future research should be dedicated to designing and evaluating modern formulation strategies for this compound. The development of a stable and efficient delivery system is a critical step in translating its potential bioactivity into a viable therapeutic application.

Table 3: Potential Advanced Delivery Systems for this compound

Delivery System Description Potential Advantages for this compound
Solid Lipid Nanoparticles (SLNs) Nanoparticles with a solid lipid core matrix that can encapsulate lipophilic and hydrophilic drugs. researchgate.net Enhances stability, provides controlled release, and can improve oral bioavailability. researchgate.net
Polymeric Micelles Self-assembling core-shell structures formed from amphiphilic block copolymers. Solubilizes poorly water-soluble compounds and can be designed for targeted delivery.
Self-Microemulsifying Drug Delivery Systems (SMEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water microemulsions upon gentle agitation in aqueous media. americanpharmaceuticalreview.com Improves drug solubilization and absorption by presenting the drug in a dissolved state with a large surface area. americanpharmaceuticalreview.com

| Transdermal Patches | Formulations designed for delivery of active ingredients through the skin into systemic circulation. nih.gov | Bypasses first-pass metabolism and provides sustained, controlled drug release. skintherapyletter.comnih.gov |


Q & A

Q. What are the validated methods for isolating Oleracein B from natural sources, and how can researchers ensure reproducibility?

To isolate this compound, start with solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic techniques like HPLC with UV-Vis detection. Confirm purity via NMR (¹H and ¹³C) and mass spectrometry. Reproducibility requires documenting solvent ratios, column parameters (e.g., C18 reverse-phase, 5 µm particle size), and temperature controls. Include at least three biological replicates to account for natural variability .

Q. Which analytical techniques are optimal for quantifying this compound in complex matrices like plant extracts?

Use HPLC-DAD or UPLC-MS/MS for quantification. Validate methods by assessing linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and recovery rates (85–115%). Cross-validate with spike-and-recovery experiments in representative matrices. Avoid overreliance on single spectroscopic methods, as matrix interference may skew results .

Q. How should researchers design preliminary bioactivity assays for this compound?

Begin with in vitro assays targeting pathways relevant to reported bioactivities (e.g., antioxidant: DPPH/ABTS; anti-inflammatory: COX-2 inhibition). Use positive controls (e.g., ascorbic acid for antioxidants) and triplicate measurements. Include dose-response curves (0.1–100 µM) and cytotoxicity assessments (MTT assay) to rule out false positives from cell death .

Advanced Research Questions

Q. What synthetic strategies improve this compound yield, and how can side products be minimized?

Retrosynthetic analysis suggests starting with caffeoyl-CoA and tyramine precursors. Optimize enzymatic coupling (e.g., hydroxycinnamoyl transferases) or chemical synthesis using EDCI/HOBt for amide bond formation. Monitor reaction progress via TLC and purify intermediates via flash chromatography. Yield improvements (≥60%) require inert atmospheres and temperature modulation (25–40°C). Characterize side products via HRMS and adjust stoichiometry to suppress competing reactions .

Q. How can contradictory findings in this compound’s pharmacological effects be systematically resolved?

Conduct meta-analyses of dose-dependent effects across studies. Evaluate variables like cell line specificity (e.g., RAW264.7 vs. THP-1 macrophages), solvent carriers (DMSO vs. ethanol), and assay endpoints (IC50 vs. AUC). Use multivariate regression to identify confounding factors. Replicate critical studies under standardized conditions, reporting detailed protocols in supplemental materials .

Q. What are best practices for depositing this compound research data to ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance?

Deposit raw NMR spectra, chromatograms, and bioassay datasets in repositories like Zenodo or ChemRxiv. Annotate metadata with DOI links, experimental parameters (e.g., HPLC gradients), and instrument calibration details. Use standardized formats (mzML for MS, JCAMP-DX for NMR). Cite datasets in manuscripts using journal-specific templates (e.g., ACS Style) .

Q. How can multi-omics approaches elucidate this compound’s mechanism of action in complex biological systems?

Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins in treated vs. control cells. Validate targets via siRNA knockdown or CRISPR-Cas8. Use pathway enrichment tools (DAVID, STRING) to map networks. Integrate metabolomics (GC-TOF/MS) to track downstream metabolite shifts. Cross-reference with PharmMapper or SwissTargetPrediction for binding affinity modeling .

Methodological Considerations

  • Data Contradictions : Address discrepancies by comparing extraction protocols (e.g., Soxhlet vs. ultrasound-assisted) and solvent polarities, which influence compound stability .
  • Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for animal trials, including sample size justification and ethical review board approvals .
  • Visualization : Use color-coded heatmaps for omics data but limit chemical structures in figures to 2–3 key intermediates, adhering to journal graphic policies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.